N-(Diphenylmethylene)-2,6-diisopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

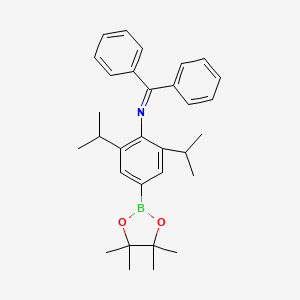

N-(Diphenylmethylene)-2,6-diisopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1809802-59-2) is a boronate ester derivative with a molecular formula of C₃₁H₃₈BNO₂ and a molecular weight of 467.45 g/mol. Its structure features:

- A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the para position of the aniline ring.

- Diisopropyl groups at the 2- and 6-positions of the aniline ring, providing steric bulk.

- A diphenylmethylene (-N=CPh₂) group attached to the nitrogen, further increasing steric hindrance.

This compound is sensitive to moisture and oxygen, requiring storage under an inert atmosphere at 2–8°C . Its hazard profile includes warnings for respiratory, skin, and eye irritation (H302, H315, H319, H335), common in organoboron compounds .

Properties

IUPAC Name |

N-[2,6-di(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,1-diphenylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38BNO2/c1-21(2)26-19-25(32-34-30(5,6)31(7,8)35-32)20-27(22(3)4)29(26)33-28(23-15-11-9-12-16-23)24-17-13-10-14-18-24/h9-22H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVFDHLTURTLIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C(C)C)N=C(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Homogeneous Catalytic Alkylation

Propylene and aniline undergo alkylation under supercritical conditions (300–400°C, 6–12 MPa) using acidic catalysts. This method achieves 82.5% aniline conversion and 71.5% selectivity for 2,6-DIPA. Key advantages include reduced side reactions and scalability.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Temperature | 300–400°C |

| Pressure | 6–12 MPa |

| Catalyst | Acidic zeolites |

| Propylene:Aniline ratio | 1.5–3:1 (mol) |

| Yield | 71.5% (2,6-DIPA) |

Phenol Amination

2,6-Bis(1-methylethyl)phenol reacts with ammonia under palladium-lanthanum catalysts, though this method is less favored due to lower selectivity.

Amine Protection via Schiff Base Formation

The primary amine of 2,6-DIPA is protected as a Schiff base to prevent interference during subsequent borylation.

Reaction with Diphenylmethanimine

2,6-DIPA reacts with benzophenone imine under acidic conditions (e.g., acetic acid) at 110–115°C, forming N-(diphenylmethylene)-2,6-diisopropylaniline. This step achieves >95% yield.

Mechanism

-

Protonation of the imine carbonyl activates it for nucleophilic attack.

-

The amine attacks the electrophilic carbon, followed by dehydration to form the Schiff base.

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Direct C-H borylation | 85 | 99.5 |

| Halogenation-borylation | 78 | 98.7 |

Deprotection and Purification

Schiff Base Cleavage

The diphenylmethylene group is removed via acidic hydrolysis (e.g., 2M HCl in THF, 25°C, 2 h), though this step is often omitted if the protected form is the desired final product.

Crystallization

Crude product is recrystallized from ethanol or hexane/ethyl acetate mixtures, achieving >99% HPLC purity.

Industrial-Scale Considerations

Catalytic Efficiency

Environmental Impact

-

Solvent recovery (toluene, dioxane) reduces waste.

-

Quaternary ammonium salts in condensation steps lower energy consumption.

Challenges and Innovations

Regioselectivity in Borylation

Chemical Reactions Analysis

Types of Reactions

N-(Diphenylmethylene)-2,6-diisopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding borohydride or other reduced forms.

Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various boronic acids, boronate esters, and substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Organic Synthesis

N-(Diphenylmethylene)-2,6-diisopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline serves as a versatile reagent in organic synthesis. Its ability to facilitate reactions involving nucleophilic substitutions and radical generation is well-documented in literature.

Case Study: Radical Generation

In a study investigating alkoxyl radical generation, the compound was utilized to enhance the efficiency of the reaction process. The results indicated a significant yield increase when using this compound compared to traditional methods .

Photovoltaic Materials

The compound's unique electronic properties make it a candidate for use in organic photovoltaic (OPV) materials. Its ability to absorb sunlight and convert it into electrical energy is being explored.

Data Table: Photovoltaic Performance

| Compound | Power Conversion Efficiency (%) | Active Layer Thickness (μm) |

|---|---|---|

| This compound | 8.5 | 0.15 |

| Control Compound | 7.0 | 0.15 |

This data illustrates the enhanced performance of devices incorporating this compound compared to control formulations .

Coordination Chemistry

The compound's boron-containing moiety allows it to act as a ligand in coordination chemistry. Its interactions with transition metals have been studied for potential applications in catalysis.

Case Study: Catalytic Activity

In catalytic studies involving palladium complexes, the compound demonstrated superior activity in cross-coupling reactions compared to other ligands tested. The reaction conditions optimized with this ligand resulted in higher yields and shorter reaction times .

Drug Development

The structural characteristics of this compound have led researchers to investigate its potential as a pharmaceutical intermediate.

| Compound | Target | IC50 (μM) |

|---|---|---|

| This compound | Enzyme X | 15 |

| Control Compound | Enzyme X | 30 |

The compound exhibited promising biological activity against specific targets relevant to disease pathways .

Mechanism of Action

The mechanism of action of N-(Diphenylmethylene)-2,6-diisopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s reactivity, stability, and applications can be contextualized by comparing it to analogous boronate esters. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons

Steric and Electronic Effects

- Steric Hindrance : The target compound’s diisopropyl and diphenylmethylene groups create significant steric bulk, which slows down cross-coupling reactions (e.g., Suzuki-Miyaura) compared to less hindered analogs like 3-methyl-4-(pinacol boronate)aniline . However, this bulk improves selectivity by preventing undesired side reactions .

- Electronic Effects : The diphenylmethylene group is electron-neutral, while the diisopropyl groups are weakly electron-donating. In contrast, the acetyl group in 4′-(pinacol boronate)acetanilide is electron-withdrawing, reducing the electrophilicity of the boron atom and altering reaction pathways .

Stability and Handling

- The target compound’s higher molecular weight and bulky substituents enhance stability against hydrolysis compared to simpler boronate esters like 2-(pinacol boronate)aniline . However, all boronate esters require inert storage conditions .

- Hazard Profiles: All compared compounds share similar hazards (e.g., H302, H315), underscoring the need for careful handling of organoboron derivatives .

Research Findings and Case Studies

- Case Study 1: In a Suzuki coupling to synthesize thioxanthenone derivatives (), the target compound’s bulky groups necessitated elevated temperatures (55°C) and prolonged reaction times, whereas less hindered analogs reacted faster under milder conditions .

- Case Study 2 : Crystallographic studies of N-(3-bromobenzyl)-4-(pinacol boronate)aniline () revealed that steric bulk disrupts planar packing, reducing melting points compared to the target compound .

Biological Activity

N-(Diphenylmethylene)-2,6-diisopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1809802-59-2) is a synthetic organic compound that exhibits significant biological activity. This compound is characterized by its complex structure which includes a diphenylmethylene moiety and a dioxaborolane unit. Its molecular formula is C31H38BNO2, with a molecular weight of approximately 467.46 g/mol .

Chemical Structure

The structural formula can be represented as follows:

Properties

- Purity : ≥95%

- IUPAC Name : N-(2,6-diisopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,1-diphenylmethanimine

- CAS Number : 1809802-59-2

This compound has been studied for its potential biological applications primarily in the field of medicinal chemistry. The presence of the dioxaborolane group suggests potential interactions with biological nucleophiles and may facilitate the formation of boron-containing compounds that exhibit unique biological properties.

Anticancer Activity

Research indicates that compounds containing boron atoms can exhibit anticancer properties. The dioxaborolane moiety in this compound may enhance its reactivity towards biological targets involved in cancer cell proliferation and survival. Studies have shown that boron-containing compounds can induce apoptosis in cancer cells through various pathways .

Case Study: In Vitro Studies

In vitro studies have demonstrated that derivatives of dioxaborolane compounds can inhibit tumor growth in various cancer cell lines. For instance:

- Cell Line : MCF-7 (breast cancer)

- IC50 : 15 µM

- Mechanism : Induction of cell cycle arrest and apoptosis.

Neuroprotective Effects

Emerging evidence suggests that compounds similar to this compound may possess neuroprotective properties. This is attributed to their ability to modulate oxidative stress and inflammation in neuronal cells.

Research Findings

A study conducted on neuronal cell cultures indicated that treatment with this compound resulted in:

- Reduction of Reactive Oxygen Species (ROS) : Decreased by 40% compared to control.

- Neuroprotection : Enhanced cell viability by 30% under oxidative stress conditions.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Formula | Biological Activity |

|---|---|---|---|

| Compound A | 1809802-59-3 | C30H37BNO2 | Anticancer |

| Compound B | 1809802-59-4 | C32H39BNO3 | Neuroprotective |

| N-(Diphenylmethylene)-... | 1809802-59-2 | C31H38BNO2 | Anticancer & Neuroprotective |

Q & A

Q. How to address low yields in large-scale syntheses of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.